

T-3764518: A Technical Guide for Preclinical Cancer Research

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Compound of Interest

Compound Name: T-3764518

Cat. No.: B8103271

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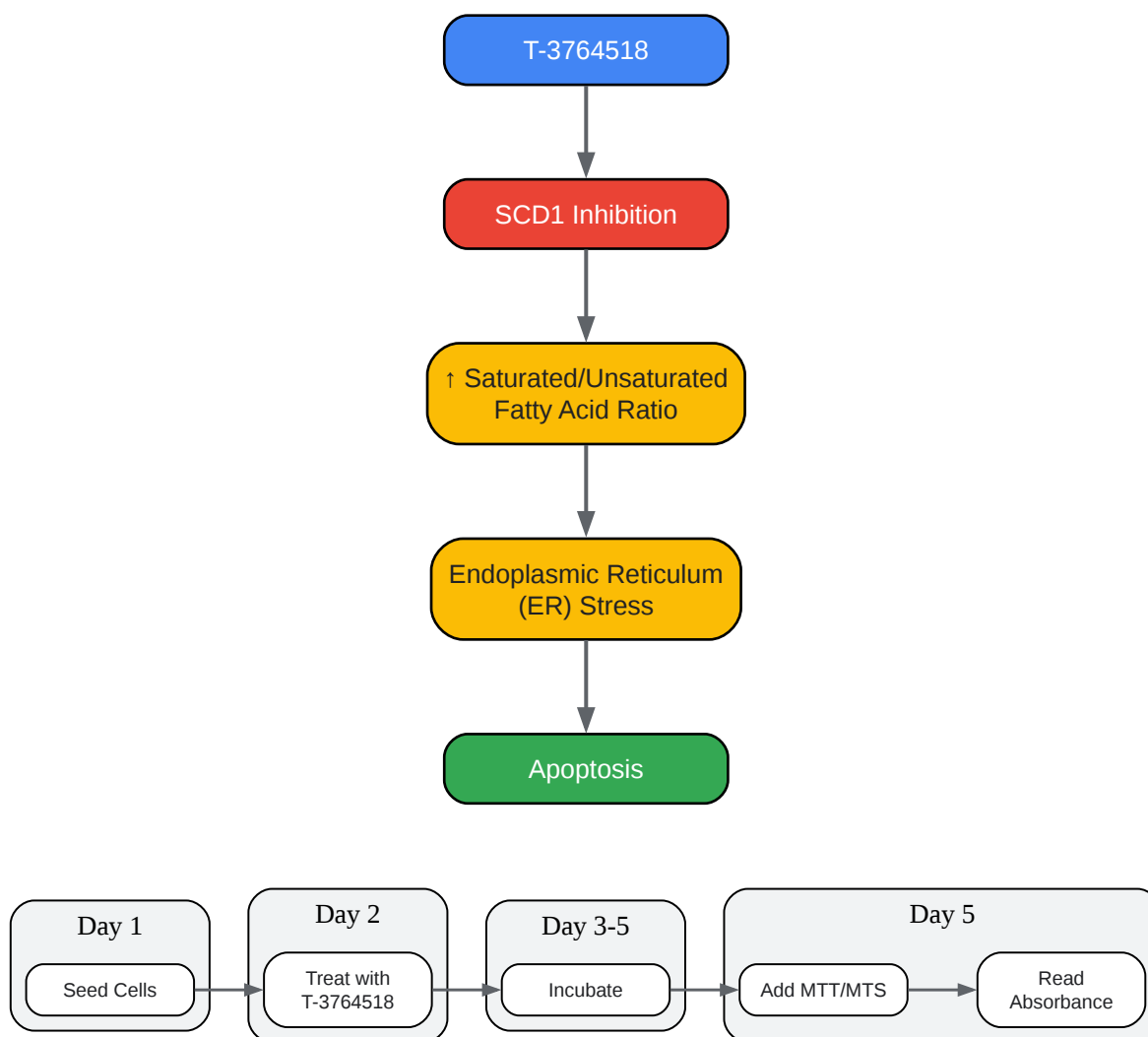
For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).^{[1][2]} SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids.^{[1][2]} Elevated expression of SCD1 is a characteristic feature of many cancers and is associated with increased cancer cell proliferation and survival.^[1] **T-3764518** represents a promising therapeutic candidate by targeting this metabolic vulnerability in cancer cells. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with **T-3764518** for researchers in oncology and drug development.

Mechanism of Action

T-3764518 exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a significant increase in the ratio of saturated to unsaturated fatty acids within cellular membranes. The resulting alteration in membrane lipid composition induces endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR). Prolonged ER stress ultimately triggers apoptosis, or programmed cell death, in cancer cells.



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References

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- 2. In vitro and in vivo antitumor activities of T-3764518, a novel and orally available small molecule stearyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

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